8-Ethoxy-1,4-dioxaspiro[4.5]decane
CAS No.: 55103-52-1
Cat. No.: VC11703226
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
![8-Ethoxy-1,4-dioxaspiro[4.5]decane - 55103-52-1](/images/structure/VC11703226.png)
Specification
CAS No. | 55103-52-1 |
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Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 8-ethoxy-1,4-dioxaspiro[4.5]decane |
Standard InChI | InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3 |
Standard InChI Key | ZJZLKONLVWLQRK-UHFFFAOYSA-N |
SMILES | CCOC1CCC2(CC1)OCCO2 |
Canonical SMILES | CCOC1CCC2(CC1)OCCO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its spirocyclic framework, where two rings—1,4-dioxane and a cyclohexane derivative—share a single carbon atom. The ethoxy (-OCH₂CH₃) group at the 8-position introduces steric and electronic modifications that influence reactivity and solubility. The molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol .
Key Structural Elements:
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Spiro junction: Ensures conformational rigidity, reducing rotational freedom and stabilizing specific stereochemical configurations.
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Dioxane ring: Provides electron-rich oxygen atoms capable of hydrogen bonding and dipole interactions.
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Ethoxy substituent: Enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy), potentially improving membrane permeability in biological systems .
Comparative Structural Analysis
While direct data on 8-Ethoxy-1,4-dioxaspiro[4.5]decane is limited, analogs such as 1,4-dioxaspiro[4.5]decane-8-one (patent CN1772747A) and Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (PubChem CID 1489-97-0) offer insights:
Compound | Functional Group | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|
8-Ethoxy-1,4-dioxaspiro[4.5]decane | Ethoxy | 198.26 | Moderate polarity, rigid spiro framework |
1,4-Dioxaspiro[4.5]decane-8-one | Ketone | 168.19 | Reactive carbonyl group for synthesis |
Ethyl carboxylate derivative | Ester | 214.27 | Enhanced solubility in organic solvents |
The ethoxy variant’s lack of a reactive carbonyl or ester group limits its direct participation in condensation reactions but makes it a stable scaffold for further functionalization .
Synthesis Methodologies
Patent-Based Synthesis Routes
The Chinese patent CN1772747A outlines a method for synthesizing 1,4-dioxaspiro[4.5]decane-8-one, which can be adapted for ethoxy-substituted derivatives. Key steps include:
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Cyclocondensation: Reacting 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the spiro ketal.
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Selective Hydrolysis: Using a weakly acidic cation exchange resin (e.g., Amberlite IR-120) in aqueous solution to cleave specific ketal bonds, yielding the target compound .
Modified Procedure for 8-Ethoxy Derivative:
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Ethoxylation: Introduce ethoxy groups via nucleophilic substitution of a hydroxyl or halide precursor.
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Optimized Conditions:
Challenges in Synthesis
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: Moderate solubility in ethanol, acetone.
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Nonpolar solvents: Limited solubility in hexane, petroleum ether.
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Thermal Stability: Decomposes above 250°C, with the dioxane ring undergoing retro-Diels-Alder fragmentation .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,120 cm⁻¹ (C-O-C stretching) and 2,950 cm⁻¹ (C-H stretching of ethoxy).
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NMR (¹H):
Applications and Industrial Relevance
Pharmaceutical Intermediate
The spirocyclic core is a privileged structure in drug design, featured in:
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Antiviral agents: Analogous spiro compounds inhibit viral protease enzymes.
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CNS therapeutics: Enhanced blood-brain barrier penetration due to lipophilic ethoxy groups .
Materials Science
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Liquid crystals: The rigid spiro framework aligns with mesogenic properties, useful in display technologies.
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Polymer additives: Acts as a plasticizer or crosslinking agent in epoxy resins .
Future Research Directions
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Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro assays.
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Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste.
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Derivatization Studies: Explore introducing fluorinated or chiral ethoxy groups for specialized applications.
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